molecular formula C6H5NO3 B014830 5-Hydroxypyridine-2-carboxylic acid CAS No. 15069-92-8

5-Hydroxypyridine-2-carboxylic acid

Cat. No. B014830
CAS RN: 15069-92-8
M. Wt: 139.11 g/mol
InChI Key: CGRRUFNHHQCLDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bioconversion of 2-cyanopyrazine to 5-hydroxypyridine-2-carboxylic acid has been achieved using Agrobacterium sp. DSM 6336, resulting in a significant yield through a whole-cell biotransformation process (Wieser, Heinzmann, & Kiener, 1997). Additionally, the synthesis of related compounds provides insight into methods that may be adapted for 5-hydroxypyridine-2-carboxylic acid synthesis, involving various hydroxypyridine carboxylic acids (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis

Studies on the molecular structures of β-hydroxy derivatives of monopyridinecarboxylic acids, including 5-hydroxypyridine-2-carboxylic acid, have been conducted through UV and IR spectroscopy, indicating ionization at the carboxyl group and the formation of intermolecular hydrogen bonds in the crystalline state (Grachev et al., 1977).

Chemical Reactions and Properties

The reactivity of similar compounds, such as 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase, has been studied, showing the enzyme catalyzes hydroxylation and subsequent ring-opening without requiring a metal-ion cofactor. This highlights the potential chemical reactivity of 5-hydroxypyridine-2-carboxylic acid under certain conditions (Chaiyen et al., 1997).

Physical Properties Analysis

Research into the structures and vibrational spectra of hydroxypyridine carboxylic acids has provided detailed insights into their physical properties, including hydrogen bonding and spectral characteristics, which are crucial for understanding the behavior of 5-hydroxypyridine-2-carboxylic acid (Godlewska et al., 2014).

Chemical Properties Analysis

Investigations into the catalytic mechanisms and reactivity of enzymes with substrates similar to 5-hydroxypyridine-2-carboxylic acid reveal insights into its chemical properties, such as its potential reactivity in biochemical transformations (Tian, Strid, & Eriksson, 2011).

Scientific Research Applications

5-Hydroxypyridine-2-carboxylic acid is a useful synthetic intermediate . It’s also an intermediate for pharmaceutical applications . It’s soluble in acetone, dimethyl sulfoxide, ethanol, and methanol .

3. Detailed Description of the Methods of Application or Experimental Procedures The alginate lyase breaks down alginate into oligoalginate. The oligoalginate lyase then breaks down the oligoalginate into monomers such as 4-deoxy-L-erythro-hexoseulose uronate (DEHU), which serves as a precursor for conversion into 5-HPA. The addition of ammonia or an ammonium ion further drives the conversion of DEHU into 5-HPA .

3. Detailed Description of the Methods of Application or Experimental Procedures The specific methods of application or experimental procedures would depend on the particular organic compound or pharmaceutical being synthesized. Unfortunately, the sources do not provide specific technical details or parameters .

Safety And Hazards

5-Hydroxypyridine-2-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The future directions of 5-Hydroxypyridine-2-carboxylic acid research could involve the synthesis of more transition metal complexes based on the 5-hydroxy-pyridine-2-carboxylic acid . These complexes could be synthesized under hydrothermal conditions and could be structurally characterized by elemental analyses, infrared spectra, and single crystal X-ray diffractions .

properties

IUPAC Name

5-hydroxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-4-1-2-5(6(9)10)7-3-4/h1-3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRRUFNHHQCLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934029
Record name 5-Hydroxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxypyridine-2-carboxylic acid

CAS RN

15069-92-8
Record name 15069-92-8
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Record name 5-Hydroxypyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxypyridine-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
DV Šojić, VB Anderluh, DZ Orčić… - Journal of hazardous …, 2009 - Elsevier
… the same way, the OH radical dot binds also in the meta position of 7, which, after the loss of a proton, yields the identified intermediate 3,6-dichloro-5-hydroxypyridine-2-carboxylic acid …
MB Ferreira, FL Souza, M Muñoz-Morales… - Journal of hazardous …, 2020 - Elsevier
… These byproducts are 3,6-dichloro-4,5-dihydroxypyridine-2-carboxylic acid, m/z = 224 at retention time tr=11.0 min and 3,6-dichloro-5-hydroxypyridine-2-carboxylic acid, m/z = 207 at tr …
RR Solís, FJ Rivas, O Gimeno… - Journal of Chemical …, 2016 - Wiley Online Library
… Thus, Sojic et al.12 claim the formation of 3,6-dichloropyridin-2-ol, 3,6-dichloro-4-hydroxypyridine-2-carboxylic acid and 3,6-dichloro-5-hydroxypyridine-2-carboxylic acid in the first …
W Tsukada, Y Ryokawa, H Tachizawa - The Japanese Journal of …, 1979 - jstage.jst.go.jp
… Compounds tested were as follows: p-hydroxybenzoic acid (I), 5-hydroxypyridine-2-carboxylic acid (1I), 3,4,5-trihydroxybenzoic acid (III), p-hydroxyphenylacetic acid (IV), 3-(p-…
Number of citations: 4 www.jstage.jst.go.jp
S Semitsoglou-Tsiapou, MR Templeton, NJD Graham… - Water Research, 2016 - Elsevier
… -2-carboxylic acid and 3,6-dichloro-5-hydroxypyridine-2-carboxylic acid (Products I, m/z = 208 … 3,6-dichloro-5-hydroxypyridine-2-carboxylic acid was the main product, in agreement with …
L Karvelis - 2012
Number of citations: 1
LE Mihajlović-Lalić, J Poljarević, S Grgurić-Šipka - Inorganica Chimica Acta, 2021 - Elsevier
… -pyridinedicarboxylic acid, 3-methylpyridine-2-carboxylic acid, 5-(trifluoromethyl)pyridine-2-carboxylic acid, 3-hydroxypyridine-2-carboxylic acid, and 5-hydroxypyridine-2-carboxylic acid…
J Qiu, B Liu, L Zhao, Y Zhang, D Cheng… - Applied and …, 2018 - Am Soc Microbiol
5-Hydroxypicolinic acid (5HPA), a natural pyridine derivative, is microbially degraded in the environment. However, the physiological, biochemical, and genetic foundations of 5HPA …
Number of citations: 28 journals.asm.org
J Stankevičiūtė, J Vaitekūnas, V Petkevičius… - Scientific Reports, 2016 - nature.com
… 5-hydroxypyridine-2-carboxylic acid, 3-fluoropyridin-2-ol, 3-chloropyridin-2-ol, 6-chloropyridin-2-ol, 6-bromopyridin-2-ol, 6-methylpyridin-2-ol, 4-chloropyridin-2-ol, 2-oxo-1H-pyridine-4-…
Number of citations: 21 0-www-nature-com.brum.beds.ac.uk
C Tizaoui, K Mezughi, R Bickley - Desalination, 2011 - Elsevier
… having hydroxyl groups substituted the hydrogen in the pyridine cycle to result 3,6-dichloro-4-hydroxypyridine-2-carboxylic acid and 3,6-dichloro-5-hydroxypyridine-2-carboxylic acid, …

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